molecular formula C12H9NO4 B6173433 6-(methoxycarbonyl)quinoline-2-carboxylic acid CAS No. 1374411-85-4

6-(methoxycarbonyl)quinoline-2-carboxylic acid

Cat. No.: B6173433
CAS No.: 1374411-85-4
M. Wt: 231.20 g/mol
InChI Key: JIRLUOMEOOQWFJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(methoxycarbonyl)quinoline-2-carboxylic acid can be achieved through various methods. One common approach involves the reaction of anthranilic acid derivatives with appropriate reagents . Another method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that they can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-(Methoxycarbonyl)quinoline-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline-2-carbinol derivatives .

Mechanism of Action

The mechanism of action of 6-(methoxycarbonyl)quinoline-2-carboxylic acid and its derivatives involves interactions with molecular targets and pathways within biological systems. These interactions can lead to the modulation of enzymatic activities, inhibition of microbial growth, or induction of apoptosis in cancer cells . The specific pathways and targets depend on the structure of the derivative and the biological context in which it is studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(methoxycarbonyl)quinoline-2-carboxylic acid include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxycarbonyl and carboxylic acid groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

1374411-85-4

Molecular Formula

C12H9NO4

Molecular Weight

231.20 g/mol

IUPAC Name

6-methoxycarbonylquinoline-2-carboxylic acid

InChI

InChI=1S/C12H9NO4/c1-17-12(16)8-3-4-9-7(6-8)2-5-10(13-9)11(14)15/h2-6H,1H3,(H,14,15)

InChI Key

JIRLUOMEOOQWFJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(C=C2)C(=O)O

Purity

95

Origin of Product

United States

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